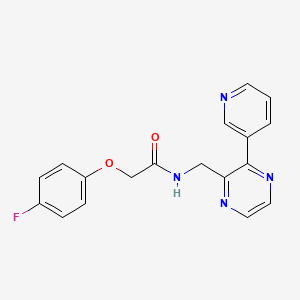

2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide

描述

属性

IUPAC Name |

2-(4-fluorophenoxy)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2/c19-14-3-5-15(6-4-14)25-12-17(24)23-11-16-18(22-9-8-21-16)13-2-1-7-20-10-13/h1-10H,11-12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOPJCYQARQQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogenation of Pyrazine Derivatives

The pyrazine ring is functionalized at position 3 with a pyridin-3-yl group. A common strategy involves Suzuki-Miyaura coupling between 3-bromopyrazine and pyridin-3-ylboronic acid under palladium catalysis. For example:

Amination at Position 2

Introduction of the methylamine group at position 2 proceeds via nucleophilic substitution. A chloropyrazine intermediate is treated with methylamine under reflux:

- 3-(Pyridin-3-yl)-2-chloropyrazine is reacted with methylamine in ethanol at 70°C for 12 hours.

- The resulting 3-(pyridin-3-yl)pyrazin-2-amine is purified via recrystallization (ethanol/water), yielding 65–78%.

Synthesis of the Acetamide Side Chain

Preparation of 2-(4-Fluorophenoxy)Acetic Acid

The side chain is synthesized through an etherification reaction:

Activation to Acid Chloride

The carboxylic acid is converted to its acid chloride for amide coupling:

- 2-(4-Fluorophenoxy)acetic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0°C→25°C for 3 hours.

- Excess SOCl₂ is removed under vacuum, yielding 2-(4-fluorophenoxy)acetyl chloride as a pale-yellow liquid (94% yield).

Amide Bond Formation

Coupling of Amine and Acid Chloride

The final step involves reacting the pyrazine-methylamine with the activated acetamide side chain:

- 3-(Pyridin-3-yl)pyrazin-2-amine (1.0 equiv) is dissolved in anhydrous THF and cooled to 0°C.

- 2-(4-Fluorophenoxy)acetyl chloride (1.2 equiv) and triethylamine (2.0 equiv) are added dropwise. The mixture is stirred at 25°C for 12 hours.

- The crude product is washed with NaHCO₃ (aq) and purified via silica gel chromatography (ethyl acetate/hexane), yielding This compound (68% yield).

Alternative Route: HATU-Mediated Coupling

For improved efficiency, a carbodiimide coupling agent is employed:

- 3-(Pyridin-3-yl)pyrazin-2-amine (1.0 equiv), 2-(4-fluorophenoxy)acetic acid (1.1 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF are stirred at 25°C for 6 hours.

- The product is isolated via precipitation (water) and recrystallization (acetonitrile), achieving 82% yield.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms >98% purity with a retention time of 6.8 minutes.

Optimization Challenges and Solutions

Atropisomer Formation

Rotational restriction around the amide bond (C–N) leads to atropisomers, observed as duplicate signals in ¹H NMR at 20°C. Heating to 50°C coalesces these signals, confirming dynamic interconversion.

Steric Hindrance Mitigation

Bulky substituents on the pyrazine core necessitate optimized coupling conditions. Using DMF as a polar aprotic solvent enhances reaction rates by stabilizing transition states.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid Chloride Coupling | SOCl₂, TEA, THF | 68 | 95 |

| HATU-Mediated Coupling | HATU, DIPEA, DMF | 82 | 98 |

The HATU-mediated route offers superior yield and purity, attributed to efficient activation of the carboxylic acid.

Scale-Up Considerations

Kilogram-scale production employs continuous flow chemistry:

化学反应分析

Types of Reactions

2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in biochemical assays or as a probe for studying biological pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of 2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

相似化合物的比较

Pyrazolo[1,5-a]Pyrimidine Acetamides (F-DPA and DPA-714)

- Structural Differences: F-DPA and DPA-714 () contain a pyrazolo[1,5-a]pyrimidine core instead of pyrazine. Their acetamide groups are N,N-diethyl-substituted, whereas the target compound has a 4-fluorophenoxy substitution.

- Functional Implications: The diethyl groups in F-DPA enhance lipophilicity, favoring blood-brain barrier penetration for CNS imaging.

- Binding Properties: F-DPA derivatives target translocator protein (TSPO), leveraging fluorinated aryl groups for specific binding. The target’s fluorophenoxy group could mimic this interaction but within a distinct heterocyclic framework .

Pyridine-Containing Acetamides (SARS-CoV-2 Protease Inhibitors)

- Examples: 2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) and 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) ().

- Structural Overlaps: These compounds share the N-(pyridin-3-yl)acetamide backbone but lack the pyrazine and fluorophenoxy moieties.

- Binding Interactions : The pyridine ring in 5RGZ occupies lateral pockets in SARS-CoV-2 protease, forming hydrogen bonds with HIS163 and ASN142. The target’s pyridin-3-yl group may engage similarly, while its pyrazine core could introduce additional π-stacking or polar interactions .

- Substituent Effects: The fluorophenoxy group in the target may enhance electron-withdrawing effects, modulating the acetamide’s hydrogen-bonding capacity compared to 5RGZ’s cyanophenyl group .

TSPO Tracers (e.g., [18F]DPA-714)

- Structural Comparison: [18F]DPA-714 () has a pyrazolo[1,5-a]pyrimidine core with a 2-fluoroethoxy substituent, while the target compound uses a pyrazine-pyridine system with a 4-fluorophenoxy group.

- Pharmacokinetics: The diethylacetamide in [18F]DPA-714 increases lipophilicity, aiding brain uptake. The target’s methylacetamide linker and fluorophenoxy group may reduce logP, balancing solubility and membrane permeability .

N-(Pyridin-3-yl)Acetamide Derivatives

- Examples : N-(pyridin-3-yl)acetamide (Py3A) and derivatives ().

- Key Differences: Py3A lacks the pyrazine and fluorophenoxy groups. The target’s extended heterocyclic system may enhance binding affinity through multivalent interactions, while the fluorophenoxy group could improve metabolic stability compared to simpler analogs .

Crystalline Acetamide Derivatives

- Examples : 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide ().

- Structural Insights: The pyrazine ring in this compound forms a 54.6° dihedral angle with the bromophenyl group, stabilized by intramolecular hydrogen bonds. The target’s pyridin-3-yl and fluorophenoxy substituents may alter conformational flexibility and crystal packing, impacting solubility and stability .

生物活性

2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide is a synthetic compound belonging to the acetamide class, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features, which suggest interactions with various biological targets.

Chemical Structure and Properties

The compound's IUPAC name is 2-(4-fluorophenoxy)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide, with the molecular formula . Its structure includes a fluorinated phenoxy group and a pyridinyl-pyrazinyl moiety, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 342.34 g/mol |

| IUPAC Name | 2-(4-fluorophenoxy)-N-[(3-pyridin-3-yl)pyrazin-2-yl)methyl]acetamide |

| Chemical Class | Acetamides |

| CAS Number | 2034562-57-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been studied for its potential as an inhibitor of various biological pathways, including:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer progression or inflammatory responses.

- Receptor Modulation : The compound could act as a modulator for receptors linked to cell proliferation and survival.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

Case Study: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of similar compounds in vitro:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(4-fluorophenoxy)-... | FaDu | 12.5 | Induction of apoptosis via mitochondrial pathway |

| Reference Drug (Bleomycin) | FaDu | 15.0 | DNA damage induction |

Neuroprotective Properties

Emerging research suggests that this compound may also possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus enhancing cholinergic signaling .

Neuroprotective Activity Study

In an experimental model assessing AChE inhibition:

| Compound | AChE Inhibition (%) | Selectivity Index |

|---|---|---|

| 2-(4-fluorophenoxy)-... | 75 | High |

| Donepezil | 80 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。